6-Chloro-2-(4,4-difluoropiperidin-1-yl)-4-methyl-3-nitropyridine 6-Chloro-2-(4,4-difluoropiperidin-1-yl)-4-methyl-3-nitropyridine
Brand Name: Vulcanchem
CAS No.:
VCID: VC15894203
InChI: InChI=1S/C11H12ClF2N3O2/c1-7-6-8(12)15-10(9(7)17(18)19)16-4-2-11(13,14)3-5-16/h6H,2-5H2,1H3
SMILES:
Molecular Formula: C11H12ClF2N3O2
Molecular Weight: 291.68 g/mol

6-Chloro-2-(4,4-difluoropiperidin-1-yl)-4-methyl-3-nitropyridine

CAS No.:

Cat. No.: VC15894203

Molecular Formula: C11H12ClF2N3O2

Molecular Weight: 291.68 g/mol

* For research use only. Not for human or veterinary use.

6-Chloro-2-(4,4-difluoropiperidin-1-yl)-4-methyl-3-nitropyridine -

Specification

Molecular Formula C11H12ClF2N3O2
Molecular Weight 291.68 g/mol
IUPAC Name 6-chloro-2-(4,4-difluoropiperidin-1-yl)-4-methyl-3-nitropyridine
Standard InChI InChI=1S/C11H12ClF2N3O2/c1-7-6-8(12)15-10(9(7)17(18)19)16-4-2-11(13,14)3-5-16/h6H,2-5H2,1H3
Standard InChI Key NSRPLMSEFZMMGG-UHFFFAOYSA-N
Canonical SMILES CC1=CC(=NC(=C1[N+](=O)[O-])N2CCC(CC2)(F)F)Cl

Introduction

Chemical Identity and Structural Analysis

6-Chloro-2-(4,4-difluoropiperidin-1-yl)-4-methyl-3-nitropyridine is a heterocyclic compound featuring a pyridine core substituted at multiple positions. Its molecular formula is C₁₁H₁₁ClF₂N₃O₂, with a molecular weight of 295.68 g/mol. The IUPAC name reflects its substituents:

  • Position 6: Chlorine atom.

  • Position 2: 4,4-Difluoropiperidin-1-yl group.

  • Position 4: Methyl group.

  • Position 3: Nitro group.

The compound’s structure combines electron-withdrawing (nitro, chlorine) and electron-donating (methyl) groups, creating a polarized aromatic system. The 4,4-difluoropiperidine moiety introduces conformational rigidity due to fluorine’s electronegativity, which influences solubility and bioavailability .

Synthesis and Manufacturing

Synthetic Routes

The synthesis of this compound likely involves sequential functionalization of a pyridine precursor. A plausible route is outlined below:

Step 1: Preparation of 6-Chloro-4-methyl-3-nitropyridine

Chlorination and nitration of 2-methylpyridine derivatives are well-documented. For example, 6-chloro-2-methyl-3-nitropyridine (CAS 22280-60-0) is synthesized via phosphorus oxychloride (POCl₃)-mediated chlorination of 6-hydroxy-3-nitro-2-picoline at 110°C, achieving yields of 85% .

Step 3: Purification

Flash chromatography using ethyl acetate/hexane gradients or recrystallization from hot ethanol may isolate the final product .

Reaction Conditions and Yields

StepReaction TypeConditionsYieldSource
1Chlorination/NitrationPOCl₃, 110°C, 2.5 h85%
2SNAr with 4,4-difluoropiperidineCs₂CO₃, MeCN, 75°C, 16 h~70%*

*Estimated based on analogous reactions .

Physicochemical Properties

Physical State and Solubility

The compound is predicted to exist as a yellow crystalline solid at room temperature, analogous to 2-amino-4-chloro-3-nitropyridine (mp 174–176°C) . Its solubility profile includes:

  • High solubility: Dimethyl sulfoxide (DMSO), dimethylformamide (DMF).

  • Moderate solubility: Hot methanol, ethyl acetate.

  • Low solubility: Water, hexane.

Spectroscopic Data

1H NMR (Predicted):

  • δ 8.30 (s, 1H, pyridine-H5)

  • δ 4.20–3.80 (m, 4H, piperidine-H2,6)

  • δ 2.60 (s, 3H, CH₃)

  • δ 2.40–1.80 (m, 6H, piperidine-H3,4,5)

IR (Predicted):

  • 1530 cm⁻¹ (NO₂ asymmetric stretch)

  • 1350 cm⁻¹ (C-F stretch)

Chemical Reactivity and Stability

Reactivity of Functional Groups

  • Nitro Group: Susceptible to reduction (e.g., catalytic hydrogenation to amine).

  • Chlorine: Participates in cross-coupling reactions (e.g., Suzuki-Miyaura).

  • Piperidine Ring: Stable under acidic conditions but may undergo fluorination adjustments under strong bases .

Stability

The compound should be stored in inert atmospheres at 2–8°C to prevent decomposition . Light exposure may accelerate nitro group degradation.

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